Allyl heptanoate is an α,β-unsaturated ester belonging to chemical group 3, which encompasses α,β‐unsaturated straight‐chain and branched‐chain aliphatic primary alcohols, aldehydes, acids, and esters. [] It is commonly utilized as a flavoring agent in food for both humans and animals due to its fruity aroma. []
Allyl heptanoate is derived from the esterification of n-heptanoic acid and allyl alcohol. It falls under the category of alkylcarboxylic allyl esters, which are known for their desirable odor profiles. The compound is also recognized by its CAS number, 142-19-8, which facilitates its identification in chemical databases.
The synthesis of allyl heptanoate primarily involves the esterification reaction between n-heptanoic acid and allyl alcohol, typically in the presence of a catalyst such as concentrated sulfuric acid. The general reaction can be summarized as follows:
The yield from this process can reach up to 90%, depending on reaction conditions and purification methods employed .
Allyl heptanoate has a distinct molecular structure characterized by an alkyl chain derived from n-heptanoic acid and an allylic group from allyl alcohol. Its structural formula can be represented as follows:
Allyl heptanoate participates in various chemical reactions typical of esters, including hydrolysis, transesterification, and reactions with nucleophiles.
The mechanism of action for allyl heptanoate primarily revolves around its role as a flavoring agent and fragrance compound. Its pleasant aroma makes it suitable for use in food products and perfumes.
These properties make allyl heptanoate suitable for various applications in food flavoring and fragrance industries .
Allyl heptanoate finds extensive use across multiple sectors:
Allyl heptanoate stands as a significant ester compound within the flavor and fragrance industry, renowned for its distinctive fruity olfactory characteristics. This chemical entity bridges organic synthesis principles with practical sensory applications, serving as a key ingredient in diverse consumer products. Its molecular architecture combines functional groups that confer specific organoleptic properties, making it a subject of both industrial and academic interest. The compound's versatile applications span from perfumery to food technology, underpinned by its stable yet modifiable chemical structure. This section delineates its fundamental chemical identity, historical development, and foundational role in applied chemistry [3] [10].
The systematic IUPAC name for allyl heptanoate is heptanoic acid 2-propenyl ester, reflecting its composition as the ester formed between heptanoic acid and allyl alcohol. This nomenclature precisely defines the carbon chain lengths and the unsaturated allyl moiety. The compound is documented under CAS Registry Number 142-19-8, providing a unique identifier across chemical databases. It is also recognized by numerous synonyms in industrial and scientific contexts, including:
Table 1: Standard and Alternative Nomenclature of Allyl Heptanoate
IUPAC Name | Common Synonyms | Registry Identifiers |
---|---|---|
Heptanoic acid 2-propenyl ester | Allyl enanthate; Allyl heptylate; 2-Propenyl heptanoate; Allyl oenanthate; Prop-2-en-1-yl heptanoate | CAS: 142-19-8; FEMA No. 2031; EC 205-527-1; PubChem CID: 8878 |
These alternative designations originate from historical naming conventions in fragrance chemistry and variations in acid nomenclature (where "enanthate" refers to the seven-carbon heptanoate chain). Regulatory bodies such as the Flavor and Extract Manufacturers Association (FEMA) recognize it under code 2031, affirming its food-grade status [4] [5] [8].
Allyl heptanoate possesses the molecular formula C₁₀H₁₈O₂, corresponding to a molecular weight of 170.25 g/mol. Its structure integrates two key functional regions:
The ester linkage (−COO−) and terminal alkene moiety (−CH=CH₂) represent critical reactivity sites, enabling participation in hydrolysis, transesterification, and polymerization reactions. Spectroscopic characteristics include a boiling point of 210–212°C at atmospheric pressure, a density of 0.885 g/mL at 25°C, and a refractive index of n20/D = 1.426–1.430. The compound presents as a colorless to pale yellow liquid under standard conditions, with melting points recorded between -65°C and -66°C. Its structural asymmetry prevents crystallization at ambient temperatures, maintaining liquid state for easy handling in formulations [4] [5] [10].
The synthesis of allyl heptanoate emerged from classical esterification methodologies developed in the late 19th and early 20th centuries. Initial production employed Fischer esterification, combining heptanoic acid (derived from castor oil or oxidative cleavage of oleic acid) with allyl alcohol under acidic catalysis. Industrial adoption accelerated between 1930–1950 as synthetic aroma compounds gained prominence over natural extracts for cost and consistency advantages. By the 1960s, optimized catalytic processes using sulfonic acid resins or enzyme-mediated reactions improved yields beyond 90%, facilitating commercial-scale production.
The compound's initial industrial applications centered on fragrance compounding, particularly in soaps and cosmetic products, leveraging its stability in alkaline matrices. Manufacturing evolution has incorporated green chemistry principles, including enzymatic synthesis using lipases in solvent-free systems, reducing energy consumption by approximately 40% compared to traditional methods. Current production volumes exceed 500 metric tons annually globally, with market valuation projected to reach $423.98 million in 2025, growing at a compound annual growth rate (CAGR) of 5.97% toward $565.52 million by 2030. This growth trajectory reflects its embeddedness in flavor, fragrance, and functional material supply chains [3] [6] [7].
Allyl heptanoate occupies a distinctive organoleptic niche, characterized by a sweet, fruity aroma reminiscent of ripe apples, apricots, and pineapple with subtle tropical undertones. This sensory profile stems from its molecular structure: the heptanoate chain provides fruity depth while the allyl group imparts pungent freshness, creating a complex top-note effect. At concentrations as low as 5–15 parts per million, it imparts recognizable fruity nuances, making it indispensable in:
The compound's low odor threshold (approximately 0.1 ppb in air) and compatibility with both polar and non-polar solvents facilitate its integration into diverse delivery systems. Its stability under moderate heating conditions (up to 80°C) allows survival through baking and pasteurization processes, distinguishing it from more volatile esters. Regulatory acceptance by FEMA (GRAS 2031), FDA, and EFSA for food use cemented its role in synthetic flavor creation, providing a cost-effective alternative to natural apple and pineapple extracts. Modern flavor systems frequently combine it with esters like ethyl acetate and ethyl butyrate to replicate authentic fruit profiles while reducing production costs by 20–30% compared to natural flavor isolation methods [3] [4] [8].
Table 2: Market Utilization Patterns of Allyl Heptanoate Across Industries
Application Sector | Primary Function | Representative Product Categories |
---|---|---|
Food & Beverage | Fruit flavor modifier | Energy drinks, alcoholic beverages (fruit beers, ciders), soft drinks, juices, gummy candies, fruit fillings |
Fine Fragrance | Top/middle note enhancer | Designer perfumes, niche fragrances, mass-market body sprays |
Functional Perfumery | Scent stabilizer | Laundry detergents, fabric softeners, dishwashing liquids, household cleaners |
Personal Care | Sensory additive | Shampoos, shower gels, moisturizing lotions, hair conditioners |
Industrial | Polymer intermediate | Specialty resins, plasticizers, biodegradable polymers |
This multifaceted utility underscores its irreplaceable position in aroma chemistry, where molecular structure directly translates to sensory performance [3] [9] [10].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: